molecular formula C7H8O2S B12693432 2-Ethyl-3-hydroxy-4H-pyran-4-thione CAS No. 84642-58-0

2-Ethyl-3-hydroxy-4H-pyran-4-thione

Cat. No.: B12693432
CAS No.: 84642-58-0
M. Wt: 156.20 g/mol
InChI Key: AKZKYXGJTDNWLR-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-4H-pyran-4-thione is a chemical compound that belongs to the class of pyran derivatives It is structurally characterized by a pyran ring with a hydroxyl group at the third position, an ethyl group at the second position, and a thione group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-hydroxy-4H-pyran-4-thione can be synthesized from ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4-one) using Lawesson’s reagent. The reaction involves the conversion of the carbonyl group in ethylmaltol to a thione group. The process is carried out in dry toluene at 80°C under a nitrogen atmosphere. The reaction mixture is heated with stirring for 1.5 hours, then cooled to room temperature and filtered to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process involving Lawesson’s reagent can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-hydroxy-4H-pyran-4-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol group under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding thiol.

    Substitution: The major products are substituted pyran derivatives.

Scientific Research Applications

2-Ethyl-3-hydroxy-4H-pyran-4-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-ethyl-3-hydroxy-4H-pyran-4-thione exerts its effects involves its interaction with metal ions, particularly zinc. The compound forms complexes with zinc ions, which exhibit insulin-mimetic activities. These complexes have a distorted tetrahedral coordination, which is believed to enhance their biological activity . The molecular targets and pathways involved include the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism.

Comparison with Similar Compounds

2-Ethyl-3-hydroxy-4H-pyran-4-thione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

84642-58-0

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-ethyl-3-hydroxypyran-4-thione

InChI

InChI=1S/C7H8O2S/c1-2-5-7(8)6(10)3-4-9-5/h3-4,8H,2H2,1H3

InChI Key

AKZKYXGJTDNWLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=S)C=CO1)O

Origin of Product

United States

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